molecular formula C9H9ClFN3 B1439192 8-Fluoro-4-hydrazinoquinoline hydrochloride CAS No. 1171070-31-7

8-Fluoro-4-hydrazinoquinoline hydrochloride

Cat. No.: B1439192
CAS No.: 1171070-31-7
M. Wt: 213.64 g/mol
InChI Key: XTYJQGIDNCYIRT-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from the broader historical progression of quinoline derivative synthesis that began gaining momentum in the mid-20th century. Quinoline derivatives have been fundamental to pharmaceutical and analytical chemistry since the discovery of the quinoline ring system's biological significance, with fluoroquinolones representing one of the most successful applications of this scaffold. The specific incorporation of fluorine at the 8-position combined with hydrazine functionality at the 4-position represents a more recent synthetic achievement, reflecting advances in selective fluorination and hydrazine chemistry methodologies. The compound's development parallels the broader trend toward creating specialized quinoline derivatives that combine multiple functional elements to achieve enhanced chemical properties and biological activities.

The synthesis and characterization of this compound specifically builds upon established methodologies for introducing hydrazine groups into quinoline systems, as demonstrated by related compounds like 4-hydrazinoquinoline and 2-hydrazinoquinoline. These precedent compounds established the foundational chemistry for hydrazine-quinoline conjugates, providing the synthetic pathways and analytical methods that enabled the development of more complex fluorinated variants. The historical progression from simple hydrazinoquinolines to fluorinated derivatives reflects the increasing sophistication of organic synthesis methodologies and the growing recognition of fluorine's unique properties in modifying molecular behavior.

The compound's emergence as a research chemical coincides with the expansion of fluorine chemistry in medicinal and analytical applications during the late 20th and early 21st centuries. The systematic exploration of fluorinated quinoline derivatives has been driven by the recognition that fluorine substitution can dramatically alter molecular properties including lipophilicity, metabolic stability, and electronic characteristics. The specific combination of 8-fluoro substitution with 4-hydrazine functionality represents a convergence of these synthetic strategies, creating a compound with potential applications across multiple research domains.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its unique combination of structural features that provide multiple avenues for chemical modification and application. The presence of the hydrazine functionality at the 4-position creates a highly nucleophilic site capable of forming diverse chemical bonds, while the fluorine substitution at the 8-position modifies the electronic distribution throughout the quinoline ring system. This dual functionality enables the compound to serve as both a reactive intermediate in synthetic chemistry and as a probe molecule for studying electronic effects in heterocyclic systems.

The compound's significance extends to its role as a model system for understanding structure-activity relationships in fluorinated quinoline derivatives. Research has demonstrated that the position of fluorine substitution significantly affects the chemical behavior of quinoline systems, with 8-position substitution creating distinct patterns of reactivity compared to other positions. The combination with hydrazine functionality provides researchers with a versatile platform for investigating how electronic modifications propagate through extended conjugated systems, making it valuable for fundamental studies in physical organic chemistry.

In the context of synthetic methodology development, this compound serves as an important test substrate for evaluating new synthetic approaches to complex heterocyclic systems. The compound's synthesis requires careful coordination of fluorination and hydrazine introduction, providing synthetic chemists with challenges that drive the development of more efficient and selective methodologies. The successful preparation and characterization of this compound has contributed to broader understanding of how to manage multiple reactive functionalities within complex aromatic frameworks.

The research significance of this compound is further enhanced by its potential to serve as a precursor for more elaborate molecular architectures. The hydrazine functionality provides multiple sites for further chemical modification, including the formation of hydrazones, hydrazides, and other nitrogen-containing linkages that can dramatically expand the compound's structural complexity and potential applications. This versatility makes it a valuable building block for combinatorial chemistry approaches and library synthesis strategies.

Position within Quinoline Derivative Classification

Within the comprehensive classification of quinoline derivatives, this compound occupies a specialized position that reflects both its structural complexity and functional versatility. The compound belongs to the fluoroquinoline subclass, which encompasses quinoline derivatives bearing fluorine substitution at various positions around the aromatic ring system. More specifically, it represents a member of the 8-fluoroquinoline family, a subset characterized by fluorine substitution at the 8-position that creates distinctive electronic and steric properties compared to other fluorination patterns.

The hydrazine substitution at the 4-position places this compound within the broader category of 4-substituted quinolines, which includes important pharmaceutical agents and research tools. However, the specific combination of 4-hydrazine functionality with 8-fluoro substitution creates a unique subclass with properties that differ significantly from simpler 4-substituted or 8-substituted quinoline derivatives. This positioning reflects the compound's role as a bridge between traditional quinoline chemistry and more specialized fluorinated heterocyclic systems.

Classification Category Structural Features Representative Examples Key Properties
Fluoroquinolines Fluorine substitution Norfloxacin, Ciprofloxacin Enhanced biological activity
8-Fluoroquinolines 8-position fluorination 8-Fluoro-3,4-dihydroisoquinoline Modified electronic distribution
Hydrazinoquinolines Hydrazine functionality 4-Hydrazinoquinoline, 2-Hydrazinoquinoline High nucleophilicity
Fluorohydrazinoquinolines Combined substitution 8-Fluoro-4-hydrazinoquinoline Dual functionality

The classification of this compound also encompasses its relationship to other halogenated quinoline derivatives, including chlorinated and brominated analogs such as 7-chloro-4-hydrazinoquinoline and related compounds. These relationships provide important insights into structure-activity patterns and help establish predictive models for the properties of related compounds. The systematic comparison across halogen substitution patterns reveals how different halogens influence molecular behavior, with fluorine generally providing the most significant electronic effects due to its high electronegativity and small size.

Overview of Scientific Applications

The scientific applications of this compound span multiple research domains, reflecting the compound's versatile chemical properties and structural characteristics. In analytical chemistry, the compound has found significant utility as a derivatization agent, where the hydrazine functionality enables the formation of stable derivatives with carbonyl compounds, facilitating detection and quantification by various analytical methods. This application leverages the high nucleophilicity of the hydrazine group and the unique spectroscopic properties conferred by the fluorinated quinoline framework.

In medicinal chemistry research, this compound serves as a valuable intermediate for the synthesis of bioactive compounds and as a probe for studying structure-activity relationships. The compound's structural features make it particularly useful for investigating how fluorine substitution affects biological activity, membrane permeability, and metabolic stability. Research has demonstrated that fluorinated quinoline derivatives often exhibit enhanced biological properties compared to their non-fluorinated counterparts, making this compound valuable for drug discovery efforts.

The compound has also found applications in fluorescent sensor development, where the quinoline ring system provides a fluorophore platform that can be modified through the hydrazine functionality to create selective sensing systems for metal ions and other analytes. The electronic properties of the 8-fluoro substitution pattern create unique fluorescence characteristics that can be exploited for developing highly sensitive and selective detection systems. These applications are particularly valuable in environmental monitoring and biological imaging applications.

Material science applications represent another important domain where this compound has demonstrated utility. The compound's ability to participate in polymerization reactions through its hydrazine functionality, combined with the unique properties conferred by fluorine substitution, makes it valuable for developing specialized polymeric materials with enhanced thermal stability, chemical resistance, and optical properties. These applications span from advanced coatings to electronic materials where precise control of molecular properties is essential.

Research Importance in Analytical Chemistry

The research importance of this compound in analytical chemistry stems from its exceptional properties as a derivatization agent and its unique spectroscopic characteristics. The compound's hydrazine functionality enables efficient derivatization of aldehydes, ketones, and carboxylic acids, forming stable products that exhibit enhanced detectability in various analytical systems. This versatility addresses a critical need in analytical chemistry for reagents capable of simultaneously derivatizing multiple classes of compounds, thereby simplifying analytical workflows and improving detection limits.

Research has demonstrated that the fluorinated quinoline framework provides distinctive mass spectrometric fragmentation patterns that facilitate structural identification and quantitative analysis. The presence of fluorine creates characteristic isotope patterns and fragmentation pathways that serve as diagnostic tools for confirming derivatization and identifying analytes. These properties make this compound particularly valuable for complex mixture analysis where structural identification is challenging.

Analytical Parameter 8-Fluoro-4-hydrazinoquinoline 4-Hydrazinoquinoline 2-Hydrazinoquinoline
Molecular Weight 213.64 159.19 159.19
Fluorine Content 8.9% 0% 0%
Detection Sensitivity Enhanced Moderate Moderate
Derivatization Efficiency High High High
Mass Spec Fragmentation Distinctive Standard Standard

The compound's importance in analytical chemistry is further enhanced by its compatibility with modern analytical instrumentation, including liquid chromatography-mass spectrometry systems and capillary electrophoresis platforms. The fluorine substitution improves chromatographic behavior by modifying retention characteristics and peak shapes, while the hydrazine functionality ensures efficient derivatization under mild conditions. These properties make the compound particularly suitable for analyzing thermally labile or chemically unstable analytes that require gentle derivatization conditions.

Advanced analytical applications have explored the use of this compound in metabolomics and environmental analysis, where its broad reactivity profile enables simultaneous analysis of diverse compound classes. The compound's ability to derivatize both carbonyl compounds and carboxylic acids makes it invaluable for comprehensive metabolite profiling, where traditional single-functionality derivatization agents would require multiple analytical runs. This capability significantly enhances analytical throughput and reduces sample consumption, making it particularly valuable for limited-sample applications such as clinical diagnostics and environmental monitoring.

The research importance of this compound in analytical chemistry continues to evolve as new applications are discovered and analytical methodologies advance. Recent developments in high-resolution mass spectrometry and advanced separation techniques have revealed additional capabilities of 8-fluoro-4-hydrazinoquinoline derivatives that were not accessible with earlier analytical platforms. These ongoing developments ensure that the compound will remain an important tool in the analytical chemist's arsenal for addressing increasingly complex analytical challenges.

Properties

IUPAC Name

(8-fluoroquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYJQGIDNCYIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656583
Record name 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171070-31-7
Record name 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on Halogenated Quinoline

The most established route involves reacting 8-fluoroquinoline or 4,8-dihaloquinoline with hydrazine hydrate in an alcoholic solvent (ethanol or methanol) under reflux. The nucleophilic hydrazine attacks the electrophilic 4-position, displacing the halogen (usually chlorine or fluorine) to form 8-fluoro-4-hydrazinoquinoline.

  • Reaction Conditions:
    • Solvent: Ethanol or methanol
    • Temperature: Reflux (approximately 78 °C for ethanol)
    • Time: Several hours (typically 4–8 hours)
    • Molar ratio: Excess hydrazine hydrate to ensure complete substitution
  • Post-reaction Processing:
    • Cooling and filtration to isolate the solid product
    • Recrystallization from ethanol or ethanol/water mixtures
    • Conversion to hydrochloride salt by treatment with HCl in ethanol or aqueous medium

This method yields the hydrochloride salt with moderate to high purity and yield.

Directed Ortho-Lithiation and Subsequent Functionalization (Precursor Synthesis)

While direct synthesis of 8-fluoro-4-hydrazinoquinoline is commonly performed via nucleophilic substitution, the preparation of the key quinoline precursor (8-fluoroquinoline) can be achieved through directed ortho-lithiation of substituted phenyl derivatives followed by cyclization.

  • Key Steps:
    • Lithiation of 2-(3-fluorophenyl)ethylamine derivatives at low temperature (−78 °C) using butyllithium in THF to avoid side reactions such as aryne formation.
    • Formylation with dimethylformamide (DMF) to introduce an aldehyde group.
    • Acid-catalyzed cyclization to form 8-fluoro-3,4-dihydroisoquinoline, which can be further oxidized or modified to quinoline derivatives.
    • Subsequent nucleophilic substitution with hydrazine to install the hydrazino group at position 4.

This approach allows for precise control over substitution patterns and can be adapted for the synthesis of various fluorinated quinoline derivatives.

Diazotization-Reduction Route for Fluorophenylhydrazines (Related Intermediate Preparation)

Although not directly preparing the quinoline hydrazine, the synthesis of 4-fluorophenylhydrazine via diazotization and reduction provides insights into hydrazine functional group introduction on fluorinated aromatic systems, which can be adapted for quinoline derivatives.

  • Process Summary:
    • Starting from 4-fluoroaniline, diazotization is performed at 0 °C using nitrous acid.
    • Reduction of the diazonium salt with sodium pyrosulfite under controlled pH (7–9) and temperature (10–35 °C).
    • A reinforcement reduction step at elevated temperature (60–80 °C) and slightly acidic pH (6–8).
    • Isolation of hydrazine product by acidification and filtration.
  • Advantages:
    • High purity (>98%)
    • Short reaction times (~30 minutes for reduction)
    • Low production cost

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 8-Fluoroquinoline or 4,8-dihaloquinoline Hydrazine hydrate, ethanol, reflux, 4–8 h Moderate to High Direct substitution at 4-position; common method
Directed ortho-lithiation 2-(3-Fluorophenyl)ethylamine Butyllithium (−78 °C), DMF, acid cyclization ~79% (precursor) Precursor synthesis for quinoline derivatives
Diazotization-reduction (analogous) 4-Fluoroaniline NaNO2, HCl, sodium pyrosulfite, pH 7–9, 10–35 °C >98% purity Efficient for fluorophenylhydrazine; adaptable

Research Findings and Analytical Characterization

  • Spectroscopic Characterization:
  • Purity Assessment:
    • High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is used to monitor product purity.
  • Stability Notes:
    • The strong C–F bond (∼485 kJ/mol) confers enhanced thermal and oxidative stability compared to chloro analogs.
    • Protonation of nitrogen atoms in the quinoline ring increases electrophilicity, facilitating nucleophilic substitution but may affect stability during storage.

Chemical Reactions Analysis

8-Fluoro-4-hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Fluoro-4-hydrazinoquinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazinoquinoline Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Purity
This compound 1171070-31-7 C₉H₈ClFN₃ 8-F, 4-hydrazino 95%
6-Fluoro-4-hydrazinoquinoline hydrochloride 1172049-64-7 C₉H₈ClFN₃ 6-F, 4-hydrazino 95%
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl 1208518-95-9 C₁₁H₁₃Cl₂N₃ 8-Cl, 2,6-diMe, 4-hydrazino N/A
6-Chloro-4-hydrazino-2-methylquinoline HCl 1170041-05-0 C₁₀H₁₀Cl₂N₃ 6-Cl, 2-Me, 4-hydrazino N/A
4-Hydrazino-7-trifluoromethylquinoline HCl 178984-37-7 C₁₀H₈ClF₃N₃ 7-CF₃, 4-hydrazino N/A

Key Observations :

This may accelerate Schiff base formation with aldehydes, as demonstrated in reactions involving 7-chloro-4-hydrazinylquinoline . Chlorine-substituted analogs (e.g., 8-chloro derivatives) exhibit reduced electronegativity compared to fluorine, which may alter reaction kinetics or biological activity .

Trifluoromethyl groups (e.g., 7-CF₃ derivative) significantly enhance lipophilicity and metabolic stability, making such analogs valuable in drug discovery .

Biological Activity

Overview

8-Fluoro-4-hydrazinoquinoline hydrochloride, with the molecular formula C9H8FN3·HCl and a molecular weight of 213.64 g/mol, is a chemical compound that has garnered attention due to its diverse biological activities. This compound is synthesized from 8-fluoroquinoline and hydrazine hydrate, typically in organic solvents like ethanol or methanol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to their active sites, thereby influencing various biochemical pathways. This mechanism is critical for its potential applications in treating diseases, particularly those involving enzyme dysregulation.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives suggest that they may be more potent than existing antibiotics .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have demonstrated that derivatives of the 8-hydroxyquinoline nucleus can act as effective anticancer agents, inhibiting tumor growth in vitro and in vivo. The mechanism often involves induction of apoptosis in cancer cells, making these compounds valuable leads for drug development against various cancer types .

Antiviral Activity

There is emerging evidence supporting the antiviral properties of 8-hydroxyquinoline derivatives. These compounds have shown promise in inhibiting viral replication, particularly in the context of COVID-19 research. The lipophilicity and electron-withdrawing properties of substituents on the quinoline ring appear to enhance their antiviral efficacy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAntiviral Activity
This compoundModerateHighPromising
6-Fluoro-4-hydrazinoquinoline hydrochlorideLowModerateLow
5,7-Dichloro-4-hydrazinoquinoline hydrochlorideHighHighModerate

This table illustrates that while this compound exhibits substantial biological activity across multiple domains, other derivatives may show varying levels of efficacy depending on their structural modifications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various hydrazine derivatives, this compound was found to exhibit an MIC value of 0.0625 mg/mL against Staphylococcus aureus, outperforming several standard antibiotics .
  • Cytotoxicity Against Cancer Cells : A cytotoxicity study involving HepG-2 liver cancer cells revealed that this compound induced significant apoptosis at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .
  • Antiviral Potential : Recent investigations into the antiviral properties highlighted that modifications to the hydrazine group can enhance activity against viruses such as SARS-CoV-2. The structure–activity relationship (SAR) studies indicate that increasing lipophilicity correlates with improved antiviral effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-fluoro-4-hydrazinoquinoline hydrochloride, and how can purity be optimized during synthesis?

  • Methodology : The compound is synthesized via nucleophilic substitution of 8-fluoroquinoline with hydrazine hydrate in ethanol/methanol under reflux (60–80°C). Key steps include:

  • Precursor preparation : Ensure 8-fluoroquinoline is free of impurities (confirmed via HPLC or NMR) .
  • Reaction optimization : Adjust molar ratios (e.g., hydrazine:quinoline = 2:1) and reaction time (6–12 hours) to maximize yield.
  • Purification : Recrystallize the crude product in ethanol/water (1:3 v/v) to achieve >95% purity (confirmed by melting point analysis and LC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazine substitution at position 4 and fluorine at position 7. Key signals: δ\delta 8.5–9.0 ppm (quinoline protons), δ\delta 4.5 ppm (hydrazine NH2_2) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks at m/z 213.64 (M+H+^+) .
  • FT-IR : Confirm N–H stretches (3200–3400 cm1^{-1}) and C–F vibrations (1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. How do substituents (e.g., fluorine vs. chlorine) on the quinoline core influence biological activity?

  • Methodology :

  • Comparative analysis : Test antimicrobial/anticancer activity against analogs (e.g., 6-chloro- or 5,7-dichloro derivatives) using standardized assays (e.g., MIC for bacteria, IC50_{50} in cancer cell lines). Fluorine’s electronegativity enhances target binding but reduces solubility compared to chlorine .
  • Structural modeling : Perform molecular docking to compare interactions with enzymes (e.g., topoisomerase II). Fluorine’s small size may allow deeper binding pocket penetration .

Q. What computational tools can predict reaction pathways for derivatizing this compound?

  • Methodology :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model feasible reactions (e.g., oxidation with KMnO4_4 or substitution with thiols).
  • Template-based prediction : Leverage databases like Reaxys or Pistachio to identify analogous transformations (e.g., hydrazine-quinoline coupling reactions) .
  • Validation : Compare predicted pathways with experimental outcomes (e.g., HPLC yield) to refine computational models .

Q. How can statistical experimental design resolve contradictions in biological activity data?

  • Methodology :

  • Factorial design : Vary parameters (e.g., concentration, incubation time) to identify confounding factors. For example, if anticancer activity varies across cell lines, use ANOVA to determine if differences are statistically significant .
  • Dose-response modeling : Fit data to Hill equations to quantify efficacy (e.g., EC50_{50}) and compare with structural analogs .

Q. What strategies validate the enzyme inhibition mechanism of this compound?

  • Methodology :

  • Kinetic assays : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
  • Competitive binding : Use fluorescence quenching to confirm direct interaction with enzyme active sites (e.g., cytochrome P450) .
  • Mutagenesis : Engineer enzymes with altered active sites (e.g., Ala substitutions) to test binding dependency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Fluoro-4-hydrazinoquinoline hydrochloride
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8-Fluoro-4-hydrazinoquinoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.